Melting Point: 3-Chloro vs. 4′-Chloro Positional Isomer – A >120 °C Differential with Purification and Formulation Implications
The 3-chloro positional isomer (CAS 5728-40-5) exhibits a melting point of 166.5–167 °C, which is approximately 125 °C lower than that of the 4′-chloro positional isomer (CAS 5748-41-4), reported at 290–296 °C . This large differential arises from the disruption of molecular symmetry in the 3-chloro isomer, which reduces crystal lattice energy. The lower melting point of the target compound facilitates melt-based purification techniques, reduces energy input for dissolution during reaction setup, and enables recrystallization from a broader range of solvent systems at moderate temperatures.
| Evidence Dimension | Melting point (crystalline solid state thermal property) |
|---|---|
| Target Compound Data | 166.5–167 °C (CAS 5728-40-5; 3-chloro positional isomer) |
| Comparator Or Baseline | 4′-Chloro-[1,1′-biphenyl]-4-carboxylic acid: 290–296 °C (CAS 5748-41-4; VWR/Apollo Scientific); alternative report: 293–296 °C (Chemsrc) |
| Quantified Difference | Δ ≈ 123–129 °C lower for the 3-chloro isomer |
| Conditions | Melting point determined by standard capillary method; solid crystalline state at ambient pressure |
Why This Matters
A >120 °C lower melting point directly impacts the choice of recrystallization solvent, energy cost of melt-processing, and compatibility with temperature-sensitive co-reagents in multi-step syntheses.
